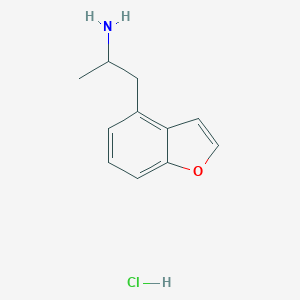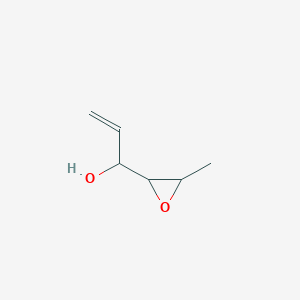
Methylthioacetylene
描述
准备方法
Synthetic Routes and Reaction Conditions: Methylthioacetylene can be synthesized through the reaction of sulfur-containing compounds with acetylene derivatives. One common method involves the reaction of thioacetic acid with acetylene in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, this compound is often produced by the reaction of sulfur dichloride with acetylene. This process involves the use of a catalyst, such as a transition metal complex, to enhance the reaction rate and yield. The reaction is carried out under controlled conditions to ensure the safety and efficiency of the production process .
化学反应分析
Types of Reactions: Methylthioacetylene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thioethers.
Substitution: It can undergo nucleophilic substitution reactions to form a variety of sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various sulfur-containing organic compounds.
科学研究应用
Methylthioacetylene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing sulfur atoms.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: It is used in the production of rubber additives, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of methylthioacetylene involves its ability to participate in various chemical reactions due to the presence of a triple bond and a sulfur atom. These structural features allow it to interact with a wide range of molecular targets, including enzymes and other proteins. The sulfur atom can form covalent bonds with nucleophilic sites on biomolecules, while the triple bond can undergo addition reactions with electrophiles .
相似化合物的比较
Ethylthioacetylene: Similar in structure but with an ethyl group instead of a methyl group.
Propylthioacetylene: Similar in structure but with a propyl group instead of a methyl group.
Butylthioacetylene: Similar in structure but with a butyl group instead of a methyl group.
Uniqueness: Methylthioacetylene is unique due to its relatively small size and high reactivity, which makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds .
属性
IUPAC Name |
methylsulfanylethyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4S/c1-3-4-2/h1H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRQTFFXHDKAMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143982 | |
| Record name | Methylthioacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10152-75-7 | |
| Record name | Methylthioacetylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010152757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylthioacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (methylsulfanyl)ethyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-tert-butyldimethylsilyl-2-methylthioacetylene in the synthesis of bicyclic compounds?
A1: 1-tert-butyldimethylsilyl-2-methylthioacetylene serves as a valuable building block in the synthesis of various bicyclic compounds. Research demonstrates its participation in [2+2] cycloaddition reactions with cycloalkenones in the presence of catalysts like titanium tetrachloride (TiCl4). [, ] This reaction forms bicyclo[n.2.0] compounds, which can be further transformed into diverse bicyclic structures. [, ]
Q2: How do different Lewis acid catalysts influence the rearrangement of bicyclo[n.2.0] compounds derived from 1-tert-butyldimethylsilyl-2-methylthioacetylene?
A2: The choice of Lewis acid catalyst significantly impacts the rearrangement pathway of bicyclo[n.2.0] compounds synthesized using 1-tert-butyldimethylsilyl-2-methylthioacetylene. For instance, employing ethylaluminum dichloride (EtAlCl2) as a catalyst facilitates the Cargill rearrangement, yielding bicyclo[n-1.2.1] compounds. [] Conversely, boron trifluoride diethyl etherate (BF3·OEt2) catalyzes the rearrangement of specific bicyclo[3.2.1]oct-6-en-8-ol derivatives (prepared from the [2+2] cycloadducts of 1-tert-butyldimethylsilyl-2-methylthioacetylene and 2-cyclohexenones) into either bicyclo[3.3.0]oct-3-en-2-one or 2-methylenebicyclo[3.3.0]oct-3-ene derivatives, with selectivity determined by the substituent at the C-1 position. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one](/img/structure/B158462.png)
![2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B158468.png)
![[(2S)-2-hydroxy-3-(4-hydroxynaphthalen-1-yl)oxypropyl]-propan-2-ylazanium;chloride](/img/structure/B158470.png)
